Dichlorisone

Description

BenchChem offers high-quality Dichlorisone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dichlorisone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

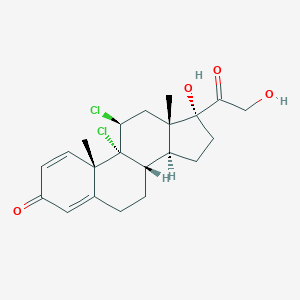

(8S,9R,10S,11S,13S,14S,17R)-9,11-dichloro-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26Cl2O4/c1-18-7-5-13(25)9-12(18)3-4-15-14-6-8-20(27,17(26)11-24)19(14,2)10-16(22)21(15,18)23/h5,7,9,14-16,24,27H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,18-,19-,20-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZJXBZPJABCCRQ-BULBTXNYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3(C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC43C)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@@]43C)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26Cl2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10220353 |

Source

|

| Record name | Dichlorisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7008-26-6 |

Source

|

| Record name | Dichlorisone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7008-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorisone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007008266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorisone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLORISONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMW2MRV3OT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Deep Dive: Dichlorisone Mechanism of Action

Executive Safety & Disambiguation Note

CRITICAL DISTINCTION: This guide details the mechanism of Dichlorisone (CAS 79-61-8), a synthetic chlorinated corticosteroid.

-

Do NOT confuse this with "11beta-dichloro" (an aniline mustard derivative) currently under investigation for Polycystic Kidney Disease (PKD). The mechanisms described below (Glucocorticoid Receptor agonism) are distinct from the DNA-damaging oxidative stress pathways of the PKD experimental agent.

Molecular Architecture: The "Metabolic Lock" Hypothesis

Dichlorisone (specifically the acetate ester, Dichlorisone Acetate ) represents a specific class of halogenated steroids where the canonical 11

The 9

, 11

-Dichloro Substitution

In endogenous cortisol, the 11

The Dichlorisone Advantage:

-

Steric Mimicry: The chlorine atom at C11 is similar in Van der Waals radius to the hydroxyl group, allowing it to occupy the GR pocket effectively.

-

Metabolic Resistance: Unlike the hydroxyl group, the 11

-chlorine cannot be oxidized by 11 -

Lipophilicity: The addition of chlorine atoms at C9 and C11 significantly increases the partition coefficient (LogP), enhancing passive diffusion across the plasma membrane.

The Canonical Signaling Pathway

The mechanism of action follows the classic genomic signaling of Type I nuclear receptors, but with altered kinetics due to the halogenation.

Step-by-Step Cascade

-

Transmembrane Diffusion: Dichlorisone (highly lipophilic) diffuses passively through the phospholipid bilayer.

-

Cytosolic Capture: It binds to the inactive Glucocorticoid Receptor (GR

), which is sequestered by chaperone proteins (Hsp90, Hsp70, p23). -

Chaperone Dissociation: Ligand binding induces a conformational change in the GR, exposing two Nuclear Localization Signals (NLS) and shedding the heat shock proteins.

-

Nuclear Translocation: The GR-Dichlorisone complex recruits Importin-

/ -

Genomic Interaction:

-

Transactivation: Homodimers bind to Glucocorticoid Response Elements (GREs) to upregulate anti-inflammatory genes (e.g., ANXA1 encoding Lipocortin-1).

-

Transrepression: Monomers tether to proinflammatory transcription factors (NF-

B, AP-1), preventing histone acetylation and silencing cytokine production (IL-6, TNF-

-

Visualization: The 11

-Cl Bypass Mechanism

The following diagram illustrates how Dichlorisone evades the inactivation pathway that normally regulates cortisol.

Figure 1: The "Metabolic Bypass" mechanism. Unlike cortisol, Dichlorisone resists 11

Comparative Pharmacology & Potency

Dichlorisone is classified as a potent corticosteroid. Its activity profile is best understood in comparison to non-halogenated (Hydrocortisone) and fluorinated (Dexamethasone) standards.

| Feature | Hydrocortisone | Dexamethasone | Dichlorisone |

| C9 Substitution | Hydrogen | Fluorine | Chlorine |

| C11 Substitution | Hydroxyl (-OH) | Hydroxyl (-OH) | Chlorine (-Cl) |

| 11 | High (Rapid Inactivation) | Low (Resistant) | Null (Immune) |

| Mineralocorticoid Activity | High (Na+ retention) | Minimal | Minimal |

| Primary Utility | Replacement Therapy / Mild Eczema | Systemic Anti-inflammatory | Topical / Dermatological |

| Lipophilicity | Low | Moderate | High |

Key Insight: The C9/C11 dichloro substitution creates a molecule that is highly lipophilic (penetrating skin barriers effectively) and systemically stable, but lacks the specific hydrogen bonding required for strong mineralocorticoid receptor (MR) activation, reducing salt-retention side effects compared to cortisol.

Experimental Validation Protocols

To validate the mechanism of Dichlorisone in a research setting, two assays are standard: the Luciferase Reporter Assay (for genomic activity) and the Microsomal Stability Assay (for metabolic resistance).

Protocol A: GR-Mediated Luciferase Reporter Assay

Objective: To quantify the transcriptional potency of Dichlorisone relative to Dexamethasone.

-

Cell Line: HEK293T or HeLa cells (GR-null cells require co-transfection of a GR

plasmid). -

Transfection:

-

Reporter Plasmid: pGRE-Luc (Firefly luciferase under control of 3x Glucocorticoid Response Elements).

-

Control Plasmid: pRL-TK (Renilla luciferase for normalization).

-

-

Treatment:

-

Serum-starve cells for 12 hours (stripping endogenous steroids).

-

Treat with Dichlorisone (0.1 nM – 1

M) vs. Vehicle (DMSO).

-

-

Readout: Lyse cells after 24 hours. Measure luminescence using a Dual-Luciferase assay system.

-

Data Analysis: Plot Dose-Response Curve (Log[Agonist] vs. Response) to determine

.

Protocol B: 11

-HSD2 Metabolic Resistance Assay

Objective: To prove Dichlorisone is not inactivated by kidney enzymes.

-

Enzyme Source: Human Kidney Microsomes (HKM) or CHO cells transfected with HSD11B2 gene.

-

Reaction Mix:

-

Substrate: 1

M Dichlorisone (or Cortisol as positive control). -

Cofactor: 1 mM NAD+ (Essential for dehydrogenase activity).

-

Buffer: 100 mM Phosphate Buffer (pH 7.4) with MgCl2.

-

-

Incubation: 37°C for 0, 30, 60, and 120 minutes.

-

Termination: Add ice-cold Acetonitrile to precipitate proteins.

-

Analysis: LC-MS/MS quantification of parent compound remaining.

-

Expected Result (Cortisol): Rapid depletion (<50% remaining at 60 min).

-

Expected Result (Dichlorisone): >95% stability (No conversion to 11-keto form).

-

Visualization: Experimental Workflow

Figure 2: Workflow for validating genomic transactivation of Dichlorisone.

References

-

Glucocorticoid Receptor Structure & Function

-

11

-HSD2 Mechanism & Corticosteroid Metabolism -

Structure-Activity Relationships of Halogen

-

Dichlorisone Acetate Compound D

Sources

- 1. Pharmacodynamics and pharmacokinetics of synthetic mineralocorticoids and glucocorticoids: receptor transactivation and prereceptor metabolism by 11beta-hydroxysteroid-dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Corticosteroids, receptors, and the organ-specific functions of 11 beta-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 11β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. Metabolism of synthetic corticosteroids by 11 beta-hydroxysteroid-dehydrogenases in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 11beta-hydroxysteroid dehydrogenase types 1 and 2: an important pharmacokinetic determinant for the activity of synthetic mineralo- and glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship of various corticosteroids on the feedback control of corticotrophin secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cortisol metabolism and the role of 11beta-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 11 beta-hydroxysteroid dehydrogenase-2 is a high affinity corticosterone-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medkoo.com [medkoo.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Activity of Dichlorisone

Introduction

Dichlorisone, a synthetic glucocorticoid, represents a significant area of study within the field of steroid pharmacology. As a derivative of cortisone, its chemical modifications, specifically the introduction of chlorine atoms at the 9α and 11β positions, markedly enhance its anti-inflammatory and immunosuppressive properties.[1] This guide provides a comprehensive technical overview of the biological activity of Dichlorisone, designed for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, methodologies for evaluating its efficacy, and its therapeutic applications, underpinned by a foundation of scientific integrity and practical insights.

I. Mechanism of Action: A Multi-faceted Approach to Inflammation and Immune Suppression

The biological activity of Dichlorisone, like other corticosteroids, is primarily mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[2] The lipophilic nature of Dichlorisone allows it to readily diffuse across the cell membrane and bind to the cytosolic GR. This binding event triggers a conformational change in the receptor, leading to the dissociation of chaperone proteins, such as heat shock proteins (HSPs), and subsequent translocation of the activated Dichlorisone-GR complex into the nucleus.

Once in the nucleus, the complex can modulate gene expression through several key mechanisms:

-

Transactivation: The Dichlorisone-GR complex can bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding typically leads to the upregulation of anti-inflammatory proteins, such as lipocortin-1 (annexin A1) and IκBα (inhibitor of kappa B alpha). Lipocortin-1 inhibits phospholipase A2, a key enzyme in the arachidonic acid pathway, thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[3] IκBα, on the other hand, sequesters the pro-inflammatory transcription factor NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory genes.[4]

-

Transrepression: The Dichlorisone-GR complex can also repress the expression of pro-inflammatory genes by interfering with the activity of other transcription factors, such as NF-κB and activator protein-1 (AP-1). This "crosstalk" does not involve direct binding to DNA but rather protein-protein interactions that inhibit the transcriptional activity of these pro-inflammatory pathways.[4]

-

Nongenomic Effects: Emerging evidence suggests that corticosteroids can also exert rapid, nongenomic effects that are independent of gene transcription. These effects are thought to be mediated by membrane-bound GRs or through direct interactions with cellular signaling molecules.[2] While the precise mechanisms are still under investigation, these rapid actions may contribute to the immediate clinical effects observed with corticosteroid therapy.

Visualizing the Signaling Pathway

The following diagram illustrates the primary genomic mechanism of action of Dichlorisone.

Caption: Genomic mechanism of Dichlorisone action in a target cell.

II. Methodologies for Assessing Biological Activity

A robust evaluation of Dichlorisone's biological activity requires a combination of in vitro and in vivo assays. These experimental models allow for the characterization of its potency, efficacy, and selectivity.

In Vitro Assays

In vitro studies provide a controlled environment to investigate the molecular and cellular effects of Dichlorisone.

1. Glucocorticoid Receptor Binding Assay

Principle: This assay quantifies the affinity of Dichlorisone for the glucocorticoid receptor. A radiolabeled glucocorticoid, such as [³H]-dexamethasone, is incubated with a source of GR (e.g., cell lysates or purified receptor). The displacement of the radioligand by increasing concentrations of Dichlorisone is measured, allowing for the determination of its binding affinity (Ki).

Step-by-Step Protocol:

-

Prepare GR Source: Homogenize target cells or tissues (e.g., rat liver) in a suitable buffer to obtain a cytosolic fraction containing the GR.

-

Incubation: In a multi-well plate, incubate the cytosolic fraction with a fixed concentration of [³H]-dexamethasone and varying concentrations of unlabeled Dichlorisone. Include a control with only the radioligand to determine total binding and a control with a high concentration of unlabeled dexamethasone to determine non-specific binding.

-

Separation: Separate the bound from the free radioligand using a method such as dextran-coated charcoal or filtration.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the Dichlorisone concentration. Calculate the IC₅₀ (the concentration of Dichlorisone that inhibits 50% of specific binding) and subsequently the Ki value.

2. Reporter Gene Assay

Principle: This assay measures the ability of Dichlorisone to induce gene transcription via the GR. Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter with GREs. The activity of the reporter gene is proportional to the transcriptional activity of the GR.

Step-by-Step Protocol:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., A549 or HEK293) and transfect them with a GRE-reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).

-

Treatment: Treat the transfected cells with varying concentrations of Dichlorisone for a specified period (e.g., 24 hours).

-

Cell Lysis: Lyse the cells to release the reporter enzymes.

-

Enzyme Assay: Measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

-

Data Analysis: Normalize the reporter gene activity to the control plasmid activity. Plot the normalized activity against the Dichlorisone concentration to determine the EC₅₀ (the concentration that produces 50% of the maximal response).

3. Cytokine Inhibition Assay

Principle: This assay assesses the ability of Dichlorisone to suppress the production of pro-inflammatory cytokines in immune cells.[5][6] Cells such as peripheral blood mononuclear cells (PBMCs) or macrophages are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence of varying concentrations of Dichlorisone.

Step-by-Step Protocol:

-

Cell Isolation and Culture: Isolate PBMCs from whole blood or culture a macrophage cell line (e.g., RAW 264.7).

-

Pre-treatment: Pre-incubate the cells with different concentrations of Dichlorisone for a short period (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with LPS to induce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).

-

Supernatant Collection: After an appropriate incubation time (e.g., 18-24 hours), collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of cytokines in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.

-

Data Analysis: Plot the percentage of cytokine inhibition against the Dichlorisone concentration to determine the IC₅₀.

In Vivo Models

In vivo studies are crucial for evaluating the anti-inflammatory efficacy and potential side effects of Dichlorisone in a whole-organism context.

1. Carrageenan-Induced Paw Edema Model

Principle: This is a widely used acute inflammation model.[7] Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema. The ability of Dichlorisone to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Protocol:

-

Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the laboratory conditions.

-

Drug Administration: Administer Dichlorisone (systemically or topically) at various doses to different groups of animals. A control group receives the vehicle.

-

Induction of Edema: After a predetermined time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group.

2. Croton Oil-Induced Ear Edema Model

Principle: This model is particularly useful for evaluating the topical anti-inflammatory activity of corticosteroids.[7] Application of croton oil to the mouse ear induces an inflammatory response, and the reduction in ear swelling and weight indicates the efficacy of the topically applied Dichlorisone.

Step-by-Step Protocol:

-

Animal Preparation: Use mice for this assay.

-

Induction of Inflammation and Treatment: Apply a solution of croton oil in a suitable solvent (e.g., acetone) to the inner surface of the right ear of each mouse. Simultaneously, apply Dichlorisone formulated in the same vehicle to the treated group. The control group receives only the croton oil and vehicle.

-

Assessment of Edema: After a specific time (e.g., 6 hours), sacrifice the animals and punch out a standard-sized disc from both the treated and untreated ears.

-

Measurement: Weigh the ear discs to determine the increase in weight due to edema.

-

Data Analysis: Calculate the percentage of inhibition of ear edema for the Dichlorisone-treated group compared to the control group.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for assessing the biological activity of Dichlorisone.

Caption: Experimental workflow for evaluating Dichlorisone's biological activity.

III. Therapeutic Applications and Toxicological Profile

Therapeutic Uses

Dichlorisone, primarily in its acetate form, has been utilized for its potent anti-inflammatory and immunosuppressive effects, particularly in dermatology.[1] It is effective in the management of various inflammatory skin conditions.[1][8][9] The potency of topical corticosteroids is a critical factor in their selection for specific dermatological disorders.[3][10][11]

Table 1: Therapeutic Applications of Dichlorisone

| Therapeutic Area | Specific Indications |

| Dermatology | Eczema, Atopic Dermatitis, Psoriasis, Allergic Contact Dermatitis, Lichen Planus |

| Ophthalmology | Inflammatory eye conditions (as eye drops) |

| Otolaryngology | Allergic rhinitis, Nasal polyps (as a nasal spray) |

Toxicological Profile and Adverse Effects

The use of Dichlorisone, like all corticosteroids, is associated with potential adverse effects, which are often dose-dependent and related to the duration of treatment.[12][13]

Systemic Side Effects (less common with topical use):

-

Metabolic: Hyperglycemia, weight gain, and redistribution of body fat.[12]

-

Endocrine: Suppression of the hypothalamic-pituitary-adrenal (HPA) axis, Cushing's syndrome.

-

Cardiovascular: Hypertension, fluid retention.

-

Musculoskeletal: Osteoporosis, myopathy.

-

Central Nervous System: Mood changes, insomnia, psychosis.[4]

-

Immunologic: Increased susceptibility to infections.

Local Side Effects (with topical application):

-

Skin atrophy, striae, telangiectasias.[8]

-

Perioral dermatitis, acneiform eruptions.

-

Allergic contact dermatitis.

-

Burning, itching, and irritation at the application site.

IV. Conclusion

Dichlorisone is a potent synthetic corticosteroid with significant anti-inflammatory and immunosuppressive activities. Its mechanism of action is primarily mediated through the glucocorticoid receptor, leading to the modulation of gene expression and subsequent reduction of inflammatory responses. A comprehensive assessment of its biological activity relies on a combination of in vitro and in vivo assays that characterize its receptor binding, transcriptional activity, and anti-inflammatory efficacy. While it has valuable therapeutic applications, particularly in dermatology, its use requires careful consideration of its potential adverse effects. Further research into selective glucocorticoid receptor modulators continues to be an important area of drug development, aiming to dissociate the desired anti-inflammatory effects from the undesirable metabolic side effects.

References

- CAS 79-61-8: Dichlorisone acetate - CymitQuimica. (n.d.).

- Pharmacology of corticosteroids - Deranged Physiology. (2023, December 21).

- Dichlorisone acetate | 79-61-8 | AAA07961 - Biosynth. (n.d.).

- Dichlorisone acetate - Xcess Biosciences. (n.d.).

- Anti-inflammatory activity of standardized dichloromethane extract of Salvia connivens on macrophages stimulated by LPS - PubMed. (2017, December 15).

- Short-term glucocorticoid-related side effects and adverse reactions: a narrative review and practical approach. (n.d.).

- What is Dichloron? - NPİSTANBUL. (2022, September 19).

- Allergic contact dermatitis caused by topical corticosteroids: A review for clinicoepidemiological presentation, evaluation, and management aspects - Cosmoderma. (2024, February 8).

- Dichlorisone | 7008-26-6 | HAA00826 - Biosynth. (n.d.).

- Corticosteroid-related central nervous system side effects - PMC. (n.d.).

- Effect of corticosteroids on the human monocyte IgG and complement receptors. - JCI. (n.d.).

- Topical Corticosteroids: Choice and Application - AAFP. (2021, March 15).

- Dichlorisone acetate | Endogenous Metabolite - MedchemExpress.com. (n.d.).

- Dichlorisone Acetate | Endogenous Metabolite | AChE - TargetMol. (n.d.).

- Dichlorisone acetate | C23H28Cl2O5 | CID 5388959 - PubChem - NIH. (n.d.).

- Product Data Sheet - MedchemExpress.com. (n.d.).

- Dichlorisone acetate - Santa Cruz Biotechnology. (n.d.).

- New In Vivo LPS Model for Anti-Inflammatory Drug Profiling - Sygnature Discovery. (2023, June 12).

- In vitro sensitivity assays and clinical response to glucocorticoids in patients with inflammatory bowel disease - NIH. (n.d.).

- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC - PubMed Central. (2019, September 5).

- Safety Data Sheet - ChemScene. (n.d.).

- Corticosteroids-Mechanisms of Action in Health and Disease - PMC - PubMed Central. (n.d.).

- Real-time analysis of gene regulation by glucocorticoid hormones - PMC - NIH. (n.d.).

- Leading In Vivo and In Vitro Inflammation Models | PORSOLT. (n.d.).

- Topical Corticosteroids - StatPearls - NCBI Bookshelf - NIH. (2025, April 26).

- System among the corticosteroids: specificity and molecular dynamics. (2011, May 25).

- Topical (Corticosteroids) - GlobalRPH. (2017, September 1).

- Topical Steroid Potency Chart - The National Psoriasis Foundation. (2022, October 25).

- Novel assays monitoring direct glucocorticoid receptor protein activity exhibit high predictive power for ligand activity on endogenous gene targets | bioRxiv. (2022, March 30).

- Relative Potency of Selected Topical Corticosteroids - Merck Manuals. (n.d.).

Sources

- 1. CAS 79-61-8: Dichlorisone acetate | CymitQuimica [cymitquimica.com]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. globalrph.com [globalrph.com]

- 4. Corticosteroid-related central nervous system side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory activity of standardized dichloromethane extract of Salvia connivens on macrophages stimulated by LPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro sensitivity assays and clinical response to glucocorticoids in patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Topical Corticosteroids: Choice and Application | AAFP [aafp.org]

- 9. Topical Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. psoriasis.org [psoriasis.org]

- 11. merckmanuals.com [merckmanuals.com]

- 12. Short-term glucocorticoid-related side effects and adverse reactions: a narrative review and practical approach | Swiss Medical Weekly [smw.ch]

- 13. datasheets.scbt.com [datasheets.scbt.com]

Methodological & Application

Analytical Methods for the Detection of Dichlorisone: A Comprehensive Guide for Researchers

Introduction: The Analytical Imperative for Dichlorisone

Dichlorisone is a synthetic glucocorticoid, a class of steroid hormones that are potent anti-inflammatory agents.[1][2][3] As with any pharmaceutical compound, the ability to accurately and reliably detect and quantify Dichlorisone is paramount for research, development, and quality control. This guide provides a detailed overview of the primary analytical methodologies for the determination of Dichlorisone, offering both theoretical insights and practical, step-by-step protocols. The methods discussed herein are grounded in established principles of analytical chemistry and are designed to be robust and reproducible, adhering to the stringent requirements of pharmaceutical analysis.

The core challenge in the analysis of corticosteroids like Dichlorisone lies in their structural complexity and the often low concentrations present in various matrices. The analytical techniques detailed in this document—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry—are powerful tools that, when correctly applied, can provide the necessary sensitivity, selectivity, and accuracy for Dichlorisone analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Corticosteroid Analysis

HPLC is the most widely used technique for the analysis of corticosteroids due to its high resolution, sensitivity, and adaptability.[4][5] Reversed-phase HPLC, in particular, is well-suited for separating moderately polar compounds like Dichlorisone from complex mixtures.

Principle of HPLC Analysis

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (typically a packed column) and a liquid mobile phase. For Dichlorisone analysis, a nonpolar stationary phase (like C18 or C8) is commonly used in conjunction with a polar mobile phase (a mixture of water and an organic solvent like acetonitrile or methanol). Dichlorisone, being a moderately polar molecule, will have a specific affinity for the stationary phase, causing it to travel through the column at a characteristic rate, a process known as retention. The time it takes for the analyte to pass through the column is its retention time, which is a key parameter for identification. Detection is typically achieved using a UV detector, as the conjugated ketone structure in corticosteroids absorbs UV light.[6]

Visualizing the HPLC Workflow

Caption: A generalized workflow for the HPLC analysis of Dichlorisone.

Detailed Protocol for HPLC Analysis of Dichlorisone

This protocol is a robust starting point and may require optimization based on the specific instrumentation and sample matrix.

1. Instrumentation and Materials:

-

High-Performance Liquid Chromatograph with a UV detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

-

Dichlorisone reference standard.

-

HPLC-grade acetonitrile, methanol, and water.

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

Syringe filters (0.45 µm).

2. Preparation of Solutions:

-

Mobile Phase: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v).[8] The exact ratio may need to be adjusted to achieve optimal separation. Degas the mobile phase before use.

-

Standard Stock Solution: Accurately weigh approximately 10 mg of Dichlorisone reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to obtain a concentration of 100 µg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.

3. Sample Preparation:

-

For bulk drug substance, prepare a solution in the mobile phase with a concentration within the range of the working standards.

-

For pharmaceutical formulations, accurately weigh a portion of the homogenized sample, extract the Dichlorisone with a suitable solvent (e.g., methanol), and dilute with the mobile phase to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter.

4. Chromatographic Conditions:

-

Column: C18 (250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile:Water (60:40 v/v).[8]

-

Flow Rate: 1.0 mL/min.[8]

-

Injection Volume: 20 µL.

-

Detection Wavelength: 240 nm (based on the typical absorbance maxima of corticosteroids).[6]

-

Column Temperature: 25 °C.

5. Analysis and Quantification:

-

Inject the working standard solutions to generate a calibration curve by plotting the peak area against the concentration.

-

Inject the sample solution and determine the peak area of Dichlorisone.

-

Calculate the concentration of Dichlorisone in the sample using the calibration curve.

Method Validation Parameters for HPLC

To ensure the reliability of the HPLC method, it should be validated according to the International Council for Harmonisation (ICH) guidelines.[7][8]

| Parameter | Description | Acceptance Criteria |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.999 |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98-102% |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) < 2% |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |

| Robustness | The capacity of a method to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, mobile phase composition, etc. |

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Confirmation and Trace Analysis

GC-MS is a highly sensitive and specific technique that is particularly useful for the confirmation of Dichlorisone identity and for the analysis of trace levels of the compound.

Principle of GC-MS Analysis

In GC-MS, the sample is first vaporized and separated based on its volatility in a gas chromatograph. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. This provides a unique mass spectrum for each compound, which acts as a "molecular fingerprint," allowing for definitive identification. Due to the low volatility of corticosteroids, a derivatization step is often required to convert them into more volatile compounds suitable for GC analysis.[9]

Visualizing the GC-MS Workflow

Sources

- 1. Dichlorisone - Wikipedia [en.wikipedia.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. Comparison of the analysis of corticosteroids using different techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stability indicating HPLC method for the simultaneous determination of moxifloxacin and prednisolone in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. OPTIMIZATION OF METHODS OF STEROID DRUG QUALITY CONTROL ON THE EXAMPLE OF GLUCOCORTICOSTEROIDS [rrmedicine.ru]

- 7. japer.in [japer.in]

- 8. researchgate.net [researchgate.net]

- 9. files01.core.ac.uk [files01.core.ac.uk]

Application Note: Dichlorisone as a Reference Standard in Chromatographic Workflows

Executive Summary

Dichlorisone (CAS 7008-26-6) and its esterified form, Dichlorisone Acetate (CAS 79-61-8), represent a specific class of halogenated corticosteroids.[1][2][3] While less common in modern first-line therapy than dexamethasone or betamethasone, Dichlorisone serves as a critical Reference Standard (RS) in the quality control of chlorinated steroid synthesis and impurity profiling.[1][2][3]

The presence of chlorine atoms at the C9 and C11 positions significantly alters the molecule's lipophilicity and electronic environment compared to non-halogenated analogs like prednisone. This Application Note provides a robust, self-validating framework for using Dichlorisone as a reference standard, addressing the specific chromatographic challenges posed by its halogenated structure.

Physicochemical Profile & Chromatographic Implications[3][4][5][6][7][8][9][10]

Understanding the molecule is the first step in method design. Dichlorisone is a 9,11-dichloro analog of prednisolone.[1][2][3][4]

| Property | Value / Characteristic | Chromatographic Implication |

| Chemical Structure | 1,4-pregnadiene-17α,21-diol-9α,11β-dichloro-3,20-dione | The conjugated ketone system (A-ring) allows for sensitive UV detection.[1][2][3] |

| UV Max | ~238 nm (in Methanol) | Detection at 254 nm is possible but suboptimal. 238–240 nm is recommended for maximum sensitivity.[2][3] |

| Lipophilicity | High (due to -Cl substitutions) | Strong retention on C18 columns.[1][2][3] Requires higher organic content in mobile phase compared to hydrocortisone.[3] |

| Isomerism | 9α,11β-dichloro | Critical separation required from potential 11-keto or |

Method Development Strategy: The "Why" Behind the Protocol

Column Selection: The Interaction Mechanism

For halogenated steroids, a standard C18 (USP L1) column is the baseline. However, the electron-withdrawing nature of the chlorine atoms makes the molecule susceptible to secondary interactions with residual silanols, potentially causing peak tailing.

-

Recommendation: End-capped C18 or Phenyl-Hexyl phases.[1][2][3] The Phenyl-Hexyl phase offers unique selectivity for halogenated aromatic/ring systems due to

interactions, which can be useful if Dichlorisone co-elutes with non-chlorinated impurities.[1][2][3]

Mobile Phase & pH Control

Steroids are generally neutral, but the stability of the reference standard in solution is paramount.

-

Buffer: Ammonium Formate (10 mM) or Formic Acid (0.1%).[1][2][3]

-

Why? Slightly acidic pH (3.0–4.[2][3]0) suppresses the ionization of residual silanols on the column and prevents the oxidative degradation of the steroid side chain (C17-C21) during the run.

-

Solvent: Acetonitrile is preferred over Methanol for Dichlorisone.[3] Methanol can sometimes result in higher backpressure and different selectivity that may not resolve the chlorinated isomers as effectively.

Protocol A: HPLC-UV Assay (Quality Control)

This protocol is designed for the assay of Dichlorisone drug substance or its quantification as an impurity in other corticosteroid API batches.

Chromatographic Conditions

-

System: HPLC or UHPLC equipped with a Diode Array Detector (DAD).[2][3][5]

-

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent USP L1.[1][2][3]

-

Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).[1][2][3]

-

Flow Rate: 1.0 mL/min (Adjust for column ID).

-

Column Temp: 30°C (Controlled temperature is critical for reproducible retention of steroids).[2][3]

-

Injection Volume: 10 µL.

Gradient Program[2]

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 30 | Initial Equilibration |

| 2.0 | 30 | Isocratic Hold |

| 15.0 | 70 | Linear Gradient (Elution of Dichlorisone) |

| 16.0 | 95 | Wash Step |

| 18.0 | 95 | Wash Hold |

| 18.1 | 30 | Re-equilibration |

| 23.0 | 30 | End of Run |

Standard Preparation (Self-Validating Step)

To ensure the integrity of the Reference Standard (RS):

-

Stock Solution: Dissolve 10.0 mg Dichlorisone RS in 10 mL Acetonitrile (1.0 mg/mL).

-

Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50) to reach 100 µg/mL.[2][3]

-

Check Standard: Prepare a second, independent weighing of the standard. The response factor (Area/Concentration) must agree within ±1.0%.[3] If not, the assay is invalid.

Protocol B: LC-MS/MS (Trace Impurity Profiling)[1][2][3]

When Dichlorisone is used as a reference to identify impurities in complex matrices (e.g., biological fluids or synthesis reaction mixtures), UV detection is often insufficient.[1][3]

Mass Spectrometry Parameters

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2][3]

-

Precursor Ion:

(Calc.[1][2][3] MW ~413.3 Da).[2][3][4] -

Key Transition: Fragmentation of corticosteroids often involves the loss of the C17 side chain.

Workflow Logic

The presence of the distinctive chlorine isotope pattern (

Visualization: Method Validation Lifecycle

The following diagram illustrates the logical flow for validating Dichlorisone as a reference standard, ensuring compliance with ICH Q2(R1) guidelines.

Figure 1: Validated workflow for establishing Dichlorisone as a qualified Reference Standard.

Troubleshooting & System Suitability

To ensure "Trustworthiness," every analytical run must meet these criteria before data is accepted.

System Suitability Criteria (Acceptance Limits)

-

Retention Time Precision: %RSD

1.0% (n=5 injections). -

Tailing Factor (

): -

Resolution (

):

Decision Tree for Common Issues

Figure 2: Rapid troubleshooting guide for corticosteroid chromatography.

References

-

United States Pharmacopeia (USP). General Chapter <621> Chromatography. (Standard guidance for system suitability and column parameters). Link[1][2][3]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 23199, Dichlorisone. (Source for physicochemical data and structure).[2][3][6][7][4][8] Link

-

Robinson, C. H., et al. (1959).[1][3][4] The Preparation of 9,11-Dichloro-steroids. Journal of the American Chemical Society. (Foundational chemistry regarding the synthesis and properties of the dichloro group). Link[1][2][3]

-

TargetMol. Dichlorisone Acetate - Product Description and Properties. (Reference for solubility and stability data of the acetate form). Link

-

DrugFuture. Dichlorisone Properties and Spectral Data. (Source for UV maxima and optical rotation data). Link

Sources

- 1. CAS 79-61-8: Dichlorisone acetate | CymitQuimica [cymitquimica.com]

- 2. medkoo.com [medkoo.com]

- 3. analyt.natureblink.com [analyt.natureblink.com]

- 4. Dichlorisone [drugfuture.com]

- 5. bepls.com [bepls.com]

- 6. ijarmps.org [ijarmps.org]

- 7. researchgate.net [researchgate.net]

- 8. Dichlorisone Acetate | Endogenous Metabolite | AChE | TargetMol [targetmol.com]

Troubleshooting & Optimization

Technical Support Center: Dichlorisone Experimental Variability

Subject: Troubleshooting Experimental Inconsistencies with Dichlorisone (CAS: 7008-26-6 / Acetate: 79-61-8)

Introduction: The Dichlorisone Variability Paradox

Dichlorisone (9α,11β-dichloro-1,4-pregnadiene-17α,21-diol-3,20-dione) presents a unique set of challenges compared to its fluorinated cousins (e.g., Dexamethasone). The substitution of chlorine at the C9 and C11 positions significantly alters its lipophilicity and receptor binding kinetics.

The Core Issue: Researchers often treat Dichlorisone interchangeably with other corticosteroids, leading to "The Solubility-Potency Disconnect." Its high lipophilicity leads to silent precipitation in aqueous buffers, resulting in effective doses that are 10-100x lower than calculated, manifesting as "experimental variability."

This guide addresses the three critical failure points: Solubility/Formulation , Biological Stability , and Analytical Quantification .

Part 1: Solubility & Reconstitution (The "Crash-Out" Effect)

Q: My Dichlorisone stock solution is clear, but my cell culture results are highly variable between replicates. Why?

A: You are likely experiencing Micro-Precipitation . Dichlorisone is highly hydrophobic. When a concentrated DMSO or Ethanol stock is spiked into an aqueous culture medium, the drug can precipitate into invisible micro-crystals. These crystals are not bioavailable, effectively randomizing the concentration each well receives.

Troubleshooting Protocol: The "Step-Down" Dilution Method Do not spike 1000x stocks directly into media.

-

Solvent Choice: Dissolve neat Dichlorisone in 100% DMSO to create a Master Stock (e.g., 10 mM) .

-

Intermediate Step: Dilute the Master Stock 1:10 in a "carrier solvent" (e.g., 50% DMSO / 50% PBS) before adding to the final media. This reduces the shock of the polarity shift.

-

Visual Check: Use Dynamic Light Scattering (DLS) or simple turbidity checks if concentrations >10 µM are used.

-

Carrier Protein: Ensure your media contains sufficient serum (FBS) or BSA. Albumin acts as a carrier, sequestering the lipophilic steroid and preventing precipitation while keeping it bioavailable.

Table 1: Solubility Limits & Solvent Compatibility

| Solvent | Solubility Limit (Approx.) | Risk Factor | Recommendation |

| DMSO | > 50 mg/mL | Low | Preferred for Master Stocks. Store at -20°C. |

| Ethanol | > 20 mg/mL | Moderate | Evaporation leads to concentration drift. Seal tightly. |

| PBS (pH 7.4) | < 10 µg/mL | Critical | Do not use for stocks. Immediate precipitation. |

| Cell Media (10% FBS) | ~100 µM | Moderate | Albumin binding stabilizes solution. Vortex immediately upon spiking. |

Part 2: Biological Assay Variability (Receptor Kinetics)

Q: I see inconsistent nuclear translocation of GR (Glucocorticoid Receptor) when using Dichlorisone compared to Dexamethasone. Is the drug degrading?

A: It is likely a Kinetics Issue , not degradation. The 9,11-dichloro substitution makes the molecule bulkier than the 9-fluoro analogs. This alters the on-rate (association) and off-rate (dissociation) with the Glucocorticoid Receptor (GR).

Key Insight: Dichlorisone is often used as the Acetate ester (Dichlorisone Acetate). This is a prodrug .

-

In Vivo: Esterases in the skin/liver rapidly convert it to the active alcohol.

-

In Vitro: Many cell lines (e.g., CHO, HeLa) have low esterase activity. If you treat these cells with the Acetate form, you are relying on slow, spontaneous hydrolysis to generate the active drug, leading to massive variability based on incubation time and pH.

Diagnostic Workflow (Graphviz Diagram):

Caption: Diagnostic logic flow to determine if variability stems from prodrug conversion failure or solubility issues.

Part 3: Analytical Troubleshooting (HPLC/LC-MS)

Q: My HPLC peaks for Dichlorisone are tailing or showing "ghost peaks" in blank runs.

A: This is classic Hydrophobic Carryover . Chlorinated steroids stick aggressively to stainless steel lines, injector seals, and C18 columns.

Troubleshooting Guide:

-

The "Ghost Peak" Fix:

-

Cause: Dichlorisone from a previous high-concentration injection is leaching off the column frit.

-

Solution: Implement a Sawtooth Wash between runs. Do not just run isocratic acetonitrile. Toggle between 95% ACN and 10% ACN three times rapidly to strip the column.

-

-

Peak Tailing:

-

Cause: Interaction with residual silanols on the silica support (despite C18 bonding).

-

Solution: Add a chaotropic agent or increase ionic strength. Use 0.1% Formic Acid or 10 mM Ammonium Acetate in the mobile phase. Avoid pure water/methanol gradients; always maintain minimal buffering.

-

-

Quantification Drift:

-

Standard Internal Control: Do not use Dexamethasone as an internal standard; it is too polar. Use Betamethasone 17-valerate or a deuterated analog if available, as their retention times and hydrophobicity more closely match Dichlorisone.

-

Part 4: Mechanism of Action & Signaling Pathway

Understanding the pathway helps pinpoint where the variability enters the system.

Caption: Glucocorticoid Receptor (GR) signaling pathway highlighting critical points where Dichlorisone physicochemical properties introduce variability.

References

-

Sigma-Aldrich. (2025).[1] HPLC Troubleshooting Guide: How to Identify, Isolate, and Correct the Most Common HPLC Problems. Sigma-Aldrich Technical Library. 2

-

National Institutes of Health (NIH). (2020). Glucocorticoid Receptor Structure and Function. Endotext [Internet]. 3[1][4][5][6][7]

-

Jensen, L. et al. (2009). Corticosteroid solubility and lipid polarity control release from solid lipid nanoparticles.[8] International Journal of Pharmaceutics. 8[1][4][5][6][7]

-

Memisoglu-Bilensoy, E. et al. (2025).[1] Effect of drug physicochemical properties on in vitro characteristics of amphiphilic cyclodextrin nanospheres.[1][9] ResearchGate.[1] 1

-

University of South Florida. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.[5] Molecules.[1][5][6][7][8][9][10] 5

Sources

- 1. researchgate.net [researchgate.net]

- 2. HPLCトラブルシューティングガイド [sigmaaldrich.com]

- 3. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. digitalcommons.usf.edu [digitalcommons.usf.edu]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Corticosteroid solubility and lipid polarity control release from solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Highly Water-Dispersed and Stable Deinoxanthin Nanocapsule for Effective Antioxidant and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

Dichlorisone assay interference problems

Advanced Troubleshooting & Assay Optimization Guide[1]

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Dichlorisone (PubChem CID: 20054892) Assay Interference & Validation[1]

Introduction: The Dichlorisone Challenge

Welcome to the technical support hub for Dichlorisone analysis. As a chlorinated glucocorticoid (9,11-dichloro-17,21-dihydroxypregna-1,4-diene-3,20-dione), Dichlorisone presents unique analytical challenges compared to standard corticosteroids like cortisol or dexamethasone.[1]

Whether you are utilizing LC-MS/MS (the gold standard for specificity) or Ligand Binding Assays (Immunoassays/ELISA), interference is the primary failure mode. This guide moves beyond basic instruction to provide causal analysis and self-validating protocols.

LC-MS/MS Troubleshooting: Leveraging the Chlorine Signature

User Question: My Dichlorisone peaks are co-eluting with endogenous steroids, and I suspect matrix interference is suppressing my signal. How do I confirm this without re-running full validation?

The Scientific Solution: Isotope Pattern Filtering

Unlike cortisol, Dichlorisone contains two chlorine atoms. This is your greatest diagnostic asset. Chlorine has two stable isotopes:

Because Dichlorisone has a

Data Table 1: Dichlorisone Isotope Abundance (Cl2 Signature)

| Isotope Peak | Composition | Relative Abundance (Approx) | Diagnostic Utility |

|---|

| M (Monoisotopic) |

Protocol: Post-Column Infusion (Matrix Effect Mapping)

To definitively visualize where matrix effects (phospholipids, salts) are suppressing your Dichlorisone signal, perform this experiment before modifying your gradient.[1]

-

Setup: Place a T-union between your LC column outlet and the MS source.

-

Infusion: Syringe-infuse a neat solution of Dichlorisone (100 ng/mL) at a low flow rate (e.g., 5-10 µL/min) into the T-union.

-

Injection: Inject a "Blank Matrix" sample (extracted plasma/serum without Dichlorisone) via the LC.

-

Analysis: Monitor the baseline of the specific Dichlorisone transition.

-

Result: A flat baseline indicates no interference. A dip (suppression) or spike (enhancement) at the retention time of Dichlorisone proves matrix interference.

-

Visualization: LC-MS Troubleshooting Logic

Figure 1: Decision matrix for diagnosing LC-MS/MS anomalies. Note the central role of Isotope Ratio confirmation.

Immunoassay (ELISA) Challenges: The Cross-Reactivity Trap

User Question: I am detecting Dichlorisone in control samples that should be blank. Is my antibody failing?

The Scientific Solution: Structural Homology

Most commercial antibodies for corticosteroids target the steroid backbone (specifically the A-ring or the side chain at C17). Dichlorisone is structurally homologous to Prednisolone and Cortisol , differing primarily by the chlorine atoms at C9 and C11.

If your antibody has not been affinity-purified specifically against the chlorinated motif, it will bind endogenous cortisol, leading to false positives.[1]

Data Table 2: Common Cross-Reactivity Risks

| Interfering Agent | Structural Similarity | Risk Level | Mitigation |

|---|---|---|---|

| Cortisol | High (Backbone) | Critical | Must strip endogenous steroids (Charcoal stripping) or use LC-MS.[1] |

| Prednisolone | Very High (Double bond C1-C2) | Critical | Patients on prednisone therapy cannot be tested via ELISA for Dichlorisone.[1] |

| Dexamethasone | Moderate | Moderate | Check vendor specificity data.[1] |

Protocol: Spike-Recovery Validation

To validate your Immunoassay kit for Dichlorisone in a specific matrix (e.g., rat plasma):

-

Pool Matrix: Collect blank matrix from at least 6 individuals.

-

Spike: Add Dichlorisone reference standard at 3 concentrations (Low, Mid, High).

-

Analyze: Run the ELISA.

-

Calculate:

[1] -

Criteria: Acceptable range is 80–120% . If recovery is >120%, you likely have positive interference (cross-reactivity).[1] If <80%, you have matrix masking.[1]

Visualization: Immunoassay Interference Mechanism

Figure 2: Competitive binding mechanism where endogenous steroids (Cortisol) occupy antibody sites intended for Dichlorisone, inflating results.[1]

Regulatory & Validation Standards (FDA/EMA)

When validating these assays for drug development, adherence to the ICH M10 Bioanalytical Method Validation guidelines is mandatory.

-

Selectivity: You must analyze blank sources of the appropriate biological matrix (plasma, serum) from at least 6 individual sources.

-

Matrix Effect (LC-MS): The Matrix Factor (MF) must be calculated.[1]

-

The CV of the IS-normalized MF calculated from the 6 lots of matrix should not exceed 15%.

-

References

-

FDA/ICH. (2022).[1][2] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[2][3][4] [Link]

-

National Center for Biotechnology Information. (n.d.).[1] Dichlorisone (CID 20054892).[1] PubChem.[1][5][6][7] [Link][1]

-

Taylor, P. J. (2005).[1] Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry. Clinical Biochemistry. [Link]

-

Krasowski, M. D., et al. (2014).[1] Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology.[1] [Link][1][8]

Sources

- 1. Dichlorisone - Wikipedia [en.wikipedia.org]

- 2. labs.iqvia.com [labs.iqvia.com]

- 3. collections-us-east-1.awsprod.nlm.nih.gov [collections-us-east-1.awsprod.nlm.nih.gov]

- 4. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]

- 5. Dichlormezanone | C11H11Cl2NO3S | CID 71209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dichloron | C13H18Cl5NO7P2S | CID 51191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dichloride(.1-) | Cl2- | CID 6857667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Guide: Preventing Dichlorisone Precipitation in Aqueous Buffers

Executive Summary: The Solubility Paradox

Dichlorisone (and its ester, Dichlorisone Acetate) presents a classic physicochemical challenge in biological assays: it is a lipophilic corticosteroid (LogP ~2.[1][2][3]6) required for use in hydrophilic aqueous environments.[1][3]

The "precipitation" users often encounter is not a random event but a thermodynamic inevitability called solvent shifting . When a concentrated stock (in DMSO or Ethanol) is introduced to an aqueous buffer, the solvent power of the system drops instantaneously. If the local concentration of Dichlorisone exceeds its aqueous solubility limit (< 0.1 mg/mL) before it can disperse, nuclei form, and the compound "crashes out" of solution.[1]

This guide provides a self-validating protocol to navigate this transition, ensuring your compound remains bioavailable and your data reproducible.

Core Physicochemical Profile

Understanding the enemy is the first step to defeating it. Dichlorisone is hydrophobic.[3]

| Property | Value | Implication for Protocol |

| CAS Number | 7008-26-6 (Base) / 79-61-8 (Acetate) | Verify the exact salt/ester form; Acetates are generally less soluble in water.[1][2][3] |

| Water Solubility | < 0.1 mg/mL (Practically Insoluble) | Never attempt to dissolve solid powder directly in buffer.[1][2][3] |

| DMSO Solubility | ~4.5 - 20 mg/mL | DMSO is the required primary solvent.[2][3] |

| LogP | ~2.64 | High affinity for plastics; use glass or low-bind consumables.[1][2][3] |

| Molecular Weight | ~413.3 g/mol | Moderate size, diffuses relatively slowly in viscous media.[2][3] |

Part 1: Master Stock Preparation

The foundation of a stable assay is a crystal-clear stock solution.[2]

The Protocol

-

Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide), ACS Grade or higher.[1][3] Avoid Ethanol if possible, as it evaporates during handling, altering concentration.[1][3]

-

Concentration: Aim for a stock concentration 1000x higher than your final assay concentration.

-

Example: If you need 10 µM in the assay, prepare a 10 mM stock.

-

Reasoning: This allows you to keep the final DMSO concentration at 0.1%, minimizing cytotoxicity.

-

-

Dissolution:

Storage

-

Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Store at -20°C.

-

Warning: DMSO freezes at 19°C. Upon thawing, the stock will contain gradients.[3] You must vortex thawed stocks before every use.

Part 2: The "Anti-Crash" Dilution Method

Most precipitation occurs during the addition of the stock to the buffer. This protocol uses kinetic energy to defeat thermodynamic instability.

The "Drop-wise Vortex" Technique

Objective: Prevent local supersaturation zones where the drug concentration temporarily spikes above the solubility limit.

Materials:

Step-by-Step:

-

Pre-warm: Cold buffers decrease solubility.[3] Ensure your buffer is at least room temperature (20–25°C), ideally 37°C.[1][2][3]

-

Agitate: Set the tube containing the buffer on a vortex mixer at medium speed.

-

Inject: While the buffer is swirling (creating a vortex), inject the Dichlorisone stock sub-surface (into the liquid, not on the wall).

-

Disperse: Continue vortexing for 10 seconds immediately after addition.

Why this works: The vortex creates high shear force, dispersing the DMSO droplet into millions of micro-droplets instantly. This prevents the Dichlorisone molecules from finding each other and crystallizing.

Visualization: The Solubilization Workflow

The following diagram illustrates the decision logic for preparing and troubleshooting Dichlorisone solutions.

Figure 1: Logical workflow for solubilizing Dichlorisone, including checkpoints for visual validation and remediation steps.

Advanced Formulation Strategies

When simple dilution fails (e.g., for high-concentration animal dosing or long-term storage), use a carrier system.[1][2][3]

A. Cyclodextrins (Molecular Encapsulation)

Cyclodextrins (specifically 2-Hydroxypropyl-β-cyclodextrin or HP-β-CD) form a "donut" shape.[1][2][3] The hydrophobic Dichlorisone hides inside the donut hole, while the hydrophilic exterior interacts with the buffer.

-

Protocol: Prepare the aqueous buffer containing 5–10% (w/v) HP-β-CD before adding the Dichlorisone stock.[1][2][3]

-

Benefit: Prevents precipitation and reduces adsorption to plasticware.[3]

B. Serum/Albumin Carrier

If your assay permits, add 0.1% - 1% BSA (Bovine Serum Albumin) or Fetal Bovine Serum (FBS) to the buffer.[1][2][3]

-

Mechanism: Albumin acts as a natural carrier protein, binding lipophilic molecules and keeping them in suspension.[3]

-

Note: Be aware that high serum concentrations effectively reduce the "free" drug concentration available to bind receptors.[3]

Troubleshooting FAQ

Q1: My solution turned cloudy immediately upon adding the stock to PBS. Why? A: This is the "Crash Out" effect.[3] You likely added the stock too quickly or to a static (non-moving) buffer.[3]

-

Fix: Repeat using the "Drop-wise Vortex" method (Section 4). Ensure your PBS is not cold (4°C); warm it to 37°C.[1][2][3]

Q2: I prepared a clear solution, but after 2 hours in the incubator, the concentration dropped. Where did it go? A: Dichlorisone is lipophilic (LogP ~2.[1][3]6) and binds avidly to polystyrene plastics (tubes, plates).[1][2][3]

-

Fix: Use glass vials or Low-Retention Polypropylene tubes for preparation. Alternatively, the addition of 0.1% BSA blocks the plastic binding sites.

Q3: Can I store the diluted working solution (e.g., 10 µM in PBS) at 4°C? A: No. Aqueous dilutions of lipophilic steroids are thermodynamically unstable.[1] Over time (hours to days), micro-crystals will nucleate and grow (Ostwald ripening).[1][2][3] Always prepare working solutions fresh.

Q4: What is the maximum DMSO concentration my cells can tolerate? A: Most mammalian cells tolerate 0.1% to 0.5% (v/v) DMSO.[1][3]

-

Calculation: If you add 1 µL of stock to 1000 µL of media, that is 0.1%. Always include a "Vehicle Control" (DMSO only) in your experiment to normalize for solvent effects.[1][2][3]

References

-

PubChem. (2025).[1][2][3] Dichlorisone (Compound CID 20054892).[1][2][3] National Library of Medicine.[3] [Link][1][2][3]

-

K.B. Sloan et al. (2019).[1][2][3] Structure-dependent retention of steroid hormones by common laboratory materials. National Institutes of Health (NIH).[1][2][3] [Link]

Sources

Executive Summary: The Structural Vulnerability of Dichlorisone

Technical Support Center: Dichlorisone Stability & Degradation Profiling

Subject: Troubleshooting Dichlorisone Degradation Pathways & Structural Elucidation To: Analytical Development Scientists, Stability Managers, Drug Discovery Leads From: Dr. Aris Thorne, Senior Application Scientist, Steroid Chemistry Division

Dichlorisone (9

When handling Dichlorisone (often as Dichlorisone Acetate ), your primary degradation risks are C-21 ester hydrolysis (rapid in basic media), C-17 side-chain oxidation (forming 17-ketosteroids), and A-ring photorearrangement .[1]

This guide provides targeted troubleshooting for identifying these pathways using LC-MS/MS and stress testing.

Module 1: Chromatographic Anomalies & Separation

Q1: I am observing a "fronting" peak eluting immediately before my Dichlorisone Acetate main peak in RPLC. Is this a column overload or a degradant?

Diagnosis: This is likely Dichlorisone (Free Alcohol) formed via hydrolysis, not column overload.[1]

-

Mechanism: Dichlorisone Acetate contains a labile ester at the C-21 position.[1] In the presence of moisture, protic solvents (methanol), or non-neutral pH, the acetate group hydrolyzes to form the free alcohol.

-

Causality: The free alcohol is more polar than the ester, resulting in a shorter retention time (RRT ~0.85-0.[1]90) in Reverse Phase Liquid Chromatography (RPLC).[1]

-

Validation Step: Inject a standard of Dichlorisone Free Alcohol.[1] If unavailable, perform a Base Spike Test : Add 0.1 N NaOH to your sample, wait 10 minutes, and inject.[1] If the "fronting" peak grows significantly and the main peak diminishes, it is the hydrolysis product.

Q2: My gradient method shows a late-eluting impurity (RRT > 1.2) that increases under oxidative stress.[1] What is the likely structure?

Diagnosis: This is often the 21-Dehydro dimer or a Mattox Rearrangement product.[1]

-

Mechanism: Oxidative stress (peroxide) can attack the C-21 alcohol (after hydrolysis) or the C-20 ketone, leading to dimerization or the formation of less polar, conjugated aldehyde species.

-

Troubleshooting: Check your Mobile Phase B. If using Tetrahydrofuran (THF), it may contain peroxides initiating this reaction.[1] Switch to Acetonitrile to verify.

Module 2: Mass Spectrometry & Structural Elucidation

Q3: How do I distinguish Dichlorisone degradation products from background noise using MS? The chlorine isotope pattern is confusing.

Diagnosis: You must leverage the Isotopic Signature of Cl2 .[1]

-

The Rule: Dichlorisone contains two chlorine atoms.[1] The natural abundance of

Cl and -

Application:

-

Intact Dichlorisone: Look for this 9:6:1 ratio.[1]

-

Dechlorinated Degradants: If the degradation involves loss of HCl (rare but possible under high thermal stress), the pattern shifts to the Single Chlorine pattern (3:1 ratio for M:M+2).

-

Hydrolysis Products: The Cl2 pattern remains intact, but the mass shifts by -42 Da (Loss of Acetyl group: 455

413 m/z).

-

Q4: I see a mass loss of -60 Da in the MS/MS spectrum of an oxidative degradant. What does this signify?

Diagnosis: This indicates Side-Chain Cleavage (Loss of Glycolaldehyde).[1]

-

Mechanism: Oxidative cleavage of the C-17 dihydroxyacetone side chain removes carbons C-20 and C-21.[1]

-

Result: Conversion to a 17-Ketosteroid (Androstadienedione derivative).[1][2]

-

Pathway: Precursor [M+H]+

Loss of Side Chain (-60 Da)

Module 3: Forced Degradation Protocols (Step-by-Step)

Use these protocols to generate specific degradants for method validation.

Protocol A: Base-Catalyzed Hydrolysis (Target: Free Alcohol)[1]

-

Preparation: Dissolve 10 mg Dichlorisone Acetate in 5 mL Acetonitrile.

-

Stress: Add 5 mL of 0.1 N NaOH .

-

Incubation: Ambient temperature for 15 minutes (Reaction is fast).

-

Quench: Neutralize with 5 mL of 0.1 N HCl.

-

Expected Result: >50% conversion to Dichlorisone (Free Alcohol).

-

Note: Extended exposure (>2 hours) may lead to A-ring degradation (yellowing).[1]

-

Protocol B: Oxidative Stress (Target: 17-Carboxylic Acids/Ketones)[1]

-

Preparation: Dissolve 10 mg Dichlorisone Acetate in 5 mL Acetonitrile.

-

Stress: Add 1 mL of 30% Hydrogen Peroxide (H2O2) .

-

Incubation: 60°C for 4 hours.

-

Expected Result: Formation of 17-carboxylic acid derivatives (Etienic acid analogs) and 17-ketosteroids.[1]

Protocol C: Photolytic Stress (Target: Lumisterol Analogs)

-

Preparation: Prepare a 1 mg/mL solution in Methanol (Quartz cuvette).

-

Stress: Expose to 1.2 million lux hours (ICH Q1B standard) or UV light (254 nm) for 24 hours.

-

Expected Result: Isomerization of the A-ring

system. Look for peaks with altered UV spectra (hypsochromic shift).[1]

Module 4: Visualization of Pathways

Figure 1: Dichlorisone Acetate Degradation Pathway

This diagram maps the transformation from the parent acetate to its primary hydrolytic and oxidative degradants.

Caption: Primary degradation routes of Dichlorisone Acetate showing hydrolysis (blue), oxidation (red), and photolysis (yellow).[3][4]

Figure 2: HPLC Method Development Decision Tree

Use this logic flow to resolve separation issues during stability testing.

Caption: Decision tree for identifying unknown impurities based on Relative Retention Time (RRT) and stress response.

Quantitative Data: Stress Conditions & Limits

| Stress Type | Condition | Target Degradation | Key Degradant |

| Acid Hydrolysis | 0.1 N HCl, 25°C, 24h | 5-10% | Dichlorisone (Alcohol) |

| Base Hydrolysis | 0.1 N NaOH, 25°C, 15 min | >20% (Rapid) | Dichlorisone (Alcohol) |

| Oxidation | 3% H2O2, 60°C, 4h | 10-15% | 17-Ketosteroids / Acids |

| Thermal | 60°C dry heat, 7 days | < 5% | Minor elimination products |

| Photolytic | 1.2M Lux Hours | 5-10% | A-ring isomers |

References

-

PubChem. (2025).[1][3] Dichlorisone - Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

-

Timmins, P., & Gray, A. (1998).[1] Degradation of Corticosteroids: Mechanisms and Strategies for Stabilization. International Journal of Pharmaceutics. (General reference for C17-C21 corticosteroid degradation mechanisms).

-

ICH Harmonised Tripartite Guideline. (1996).[1] Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Available at: [Link]

-

Baertschi, S. W., et al. (2011).[1] Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.[1] (Source for standard acid/base/oxidative protocols).

Sources

Validation & Comparative

A Researcher's Guide to Validating the Mechanism of Action of Novel Glucocorticoids: A Comparative Framework Using Dichlorisone

For decades, glucocorticoids have been a cornerstone of anti-inflammatory therapy. However, the quest for novel glucocorticoids with improved therapeutic indices—maximizing efficacy while minimizing side effects—is a continuous endeavor in drug development. The validation of a new chemical entity's mechanism of action is a critical step in this process. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the glucocorticoid activity of a compound, using the synthetic corticosteroid Dichlorisone as a case study.

Dichlorisone is a synthetic glucocorticoid corticosteroid, and its acetate form, Dichlorisone acetate, is recognized for its anti-inflammatory properties.[1][2] Although it has not been commercially marketed, its structure presents an interesting subject for exploring the validation process of a potential therapeutic candidate.[3] This guide will not present novel experimental data on Dichlorisone, for which published comparative data is scarce, but will rather establish a best-practice workflow for its characterization, using well-established glucocorticoids such as Dexamethasone and Prednisolone as comparators.

The Glucocorticoid Receptor: The Central Hub of Action

The biological effects of glucocorticoids are primarily mediated by the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[4] Upon binding to a glucocorticoid, the GR undergoes a conformational change, translocates from the cytoplasm to the nucleus, and modulates the transcription of target genes.[5] This modulation occurs through two main mechanisms:

-

Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins.

-

Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby suppressing the expression of inflammatory mediators.[6][7]

A thorough validation of a novel glucocorticoid's mechanism of action, therefore, necessitates a multipronged experimental approach to quantify its interaction with the GR and the downstream consequences of this interaction.

Experimental Workflow for Validating Dichlorisone's Mechanism of Action

The following sections outline a logical and scientifically rigorous workflow for characterizing the glucocorticoid activity of a compound like Dichlorisone.

Caption: Experimental workflow for validating a novel glucocorticoid.

Glucocorticoid Receptor Binding Affinity

The initial and most fundamental step is to determine the binding affinity of the test compound for the GR. A high binding affinity is a prerequisite for potent glucocorticoid activity.[8][9]

Experimental Protocol: Competitive Radioligand Binding Assay

-

Preparation of Cytosol: Prepare a cytosolic fraction containing the GR from a suitable source, such as rat liver or a human cell line overexpressing the GR.

-

Incubation: Incubate a fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) with the cytosolic preparation in the presence of increasing concentrations of the unlabeled test compound (Dichlorisone) and a known comparator (e.g., Dexamethasone).

-

Separation: After incubation, separate the bound from the unbound radioligand using a technique such as dextran-coated charcoal adsorption or size-exclusion chromatography.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration. The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is then determined. The relative binding affinity (RBA) can be calculated using the following formula:

RBA = (IC₅₀ of Dexamethasone / IC₅₀ of Test Compound) x 100

Data Presentation:

| Compound | IC₅₀ (nM) | Relative Binding Affinity (%) |

| Dexamethasone | 5.2 | 100 |

| Prednisolone | 25.8 | 20.2 |

| Dichlorisone | Experimental Value | Calculated Value |

GR-Mediated Gene Transactivation

Demonstrating that the binding of the test compound to the GR leads to the transcriptional activation of GR-responsive genes is crucial. This is typically assessed using a reporter gene assay.[10][11]

Experimental Protocol: GRE-Luciferase Reporter Assay

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or A549) and transiently transfect the cells with two plasmids: one expressing the human GR and another containing a luciferase reporter gene under the control of a promoter with multiple GREs.

-

Treatment: Treat the transfected cells with increasing concentrations of the test compound (Dichlorisone) and comparator glucocorticoids.

-